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Compound of Interest

Compound Name: Methyl-d3 Stearate

CAS No.: 19905-56-7

Cat. No.: B592241 Get Quote

Executive Summary
Precise quantification of fatty acids in biological matrices (plasma, tissue, cell culture) is critical

for lipidomics and metabolic flux analysis. Traditional methods using odd-chain external

standards (e.g., C17:0, C19:0) fail to account for specific ionization variations and retention

time shifts associated with the C18:0 moiety.

This protocol utilizes Methyl-d3 Stearate (

) as a post-derivatization Internal Standard. Unlike chain-labeled surrogates, the methyl-d3
ester provides a distinct mass shift in the McLafferty rearrangement ion (+3 Da), allowing for
interference-free quantification in Selected Ion Monitoring (SIM) mode.

Critical Warning: Methyl-d3 Stearate contains the deuterium label on the ester methyl group. It

must not be subjected to transesterification (methanolic acid/base) conditions, as the

group will exchange with the solvent (

), erasing the label. It is designed to be added after the derivatization step or used in direct
FAME analysis.
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Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification. By adding a

stable isotope-labeled analog, the method auto-corrects for:

Injection Variability: Volume errors in split/splitless injection.

Ionization Suppression: Matrix effects in the MS source.

Drift: Fluctuations in detector sensitivity during long batch runs.

Mass Spectral Logic (SIM Targets)
Methyl Stearate fragments predictably under Electron Impact (EI, 70 eV). The base peak is the

McLafferty rearrangement ion.

Native Methyl Stearate:

Base Peak: m/z 74 (

)

Molecular Ion: m/z 298[1]

Methyl-d3 Stearate:

Base Peak: m/z 77 (

)

Molecular Ion: m/z 301

By monitoring the 74/77 ratio, we achieve high specificity.
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Component Grade/Specification Notes

Methyl-d3 Stearate >99% Isotopic Purity
Internal Standard (IS). Store at

-20°C.

Methyl Stearate Analytical Standard For Calibration Curve.

Methanol (MeOH) HPLC Grade

Boron Trifluoride (BF3) 14% in Methanol Derivatization Reagent.

Hexane GC Grade Extraction Solvent.

Chloroform HPLC Grade Lipid Extraction.

Sodium Chloride (NaCl) Saturated Solution Phase separation aid.

Experimental Protocol
Standard Preparation

IS Stock Solution (1 mg/mL): Dissolve 10 mg Methyl-d3 Stearate in 10 mL Hexane.

IS Working Solution (100 µg/mL): Dilute Stock 1:10 in Hexane.

Calibration Standards: Prepare serial dilutions of native Methyl Stearate (5, 10, 25, 50, 100

µg/mL) in Hexane.

Spiking: Add exactly 50 µL of IS Working Solution to every calibration vial.

Sample Preparation (Lipid Extraction & Derivatization)
Note: This workflow assumes starting with biological tissue or plasma.

Step 1: Lipid Extraction (Folch Method)

Homogenize 50 mg tissue (or 100 µL plasma) in 2 mL Chloroform:Methanol (2:1 v/v).

Vortex for 1 min; centrifuge at 3000 x g for 5 min.

Collect the lower organic phase (lipids) into a glass reaction vial.
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Evaporate to dryness under

stream.

Step 2: Derivatization (Transesterification)

Resuspend dried lipids in 0.5 mL Hexane.

Add 1 mL 14% BF3-Methanol. Cap tightly.

Incubate at 90°C for 45 minutes (converts triglycerides/free acids to FAMEs).

Cool to Room Temperature.

Add 1 mL Hexane and 1 mL Saturated NaCl. Vortex vigorously.

Centrifuge to separate phases.

Transfer the top Hexane layer (containing FAMEs) to a fresh GC vial.

Step 3: Internal Standard Addition (CRITICAL)

Add 50 µL of Methyl-d3 Stearate Working Solution to the Hexane extract in the GC vial.

Why here? Adding it before Step 2 would cause the

to exchange with the

in the BF3-Methanol, destroying the standard.

GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 (or equivalent).

Column: DB-Fatwax or CP-Sil 88 (High polarity for isomer separation) or DB-5MS (General

purpose).

Recommendation:DB-23 (60m x 0.25mm x 0.25µm) for best FAME resolution.

Inlet: Splitless (1 µL injection) at 250°C.
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Initial: 50°C (hold 1 min).

Ramp 1: 25°C/min to 175°C.

Ramp 2: 4°C/min to 230°C (hold 5 min).

MS Source: EI mode (70 eV), Source Temp 230°C.

Acquisition Mode: SIM (Selected Ion Monitoring).

SIM Table:

Compound Target Ion (Quant) Qualifier Ions Dwell Time

Methyl Stearate

(C18:0)
74.0 87.0, 298.3 50 ms

| Methyl-d3 Stearate (IS) | 77.0 | 90.0, 301.3 | 50 ms |
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Figure 1: Analytical workflow emphasizing the critical post-derivatization addition of the Methyl-
d3 Stearate standard to prevent deuterium exchange.

Data Analysis & Calculations
Response Factor (RF): Calculate the RF using your calibration standards (where amounts of

Native and IS are known).

Sample Quantification:

Area_Sample: Integrated area of m/z 74 peak at ~18:00 min.

Area_IS: Integrated area of m/z 77 peak at ~18:00 min (Note: d3 isotopes often elute slightly

earlier, by 1-2 seconds, on polar columns).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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